molecular formula C16H26BNO2 B14038138 N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

Cat. No.: B14038138
M. Wt: 275.2 g/mol
InChI Key: LPSQDVACSIJSCA-UHFFFAOYSA-N
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Description

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine: is an organic compound that features a boronic ester group attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine typically involves the following steps:

    Formation of the Boronic Ester: This step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions to form the boronic ester.

    Amination Reaction: The boronic ester is then subjected to an amination reaction with propan-2-amine to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Reduction: The amine group can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic ester.

    Alkanes: Formed through reduction of the amine group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The amine group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Phenylboronic Acid Pinacol Ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness:

  • N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is unique due to the presence of both a boronic ester and an amine group, allowing it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group.

Properties

Molecular Formula

C16H26BNO2

Molecular Weight

275.2 g/mol

IUPAC Name

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine

InChI

InChI=1S/C16H26BNO2/c1-12(2)18-11-13-8-7-9-14(10-13)17-19-15(3,4)16(5,6)20-17/h7-10,12,18H,11H2,1-6H3

InChI Key

LPSQDVACSIJSCA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC(C)C

Origin of Product

United States

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